molecular formula C25H21N3OS B2846540 4-(4-(Benzyloxy)phenyl)-2-((cyanomethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 391228-40-3

4-(4-(Benzyloxy)phenyl)-2-((cyanomethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2846540
M. Wt: 411.52
InChI Key: RRCAYOALZQQKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the benzyloxy group could potentially undergo reactions such as cleavage or substitution, while the cyanomethylthio and carbonitrile groups could participate in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to have a relatively high molecular weight due to its complex structure, and its solubility, melting point, and boiling point would be determined by factors such as its polarity and the strength of the intermolecular forces present .

properties

IUPAC Name

2-(cyanomethylsulfanyl)-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c26-14-15-30-25-22(16-27)24(21-8-4-5-9-23(21)28-25)19-10-12-20(13-11-19)29-17-18-6-2-1-3-7-18/h1-3,6-7,10-13H,4-5,8-9,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCAYOALZQQKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC#N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Benzyloxy)phenyl)-2-((cyanomethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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